molecular formula C39H46BKN6 B13690249 Potassium Tris[3-(4-isopropylphenyl)-5-methyl-1-pyrazolyl]hydroborate

Potassium Tris[3-(4-isopropylphenyl)-5-methyl-1-pyrazolyl]hydroborate

Cat. No.: B13690249
M. Wt: 648.7 g/mol
InChI Key: GNGUTYRCPSXFJS-UHFFFAOYSA-N
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Description

Potassium tris(3-(4-isopropylphenyl)-5-methyl-1H-pyrazol-1-yl)hydroborate, also known by its MDL number MFCD01862443, is a compound belonging to the class of organoborons. It has a molecular formula of C39H46BKN6 and a molecular weight of 648.732 g/mol . This compound is known for its unique structure, which includes a hydroborate core surrounded by pyrazolyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium tris(3-(4-isopropylphenyl)-5-methyl-1H-pyrazol-1-yl)hydroborate typically involves the reaction of potassium borohydride with 3-(4-isopropylphenyl)-5-methyl-1H-pyrazole under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Potassium tris(3-(4-isopropylphenyl)-5-methyl-1H-pyrazol-1-yl)hydroborate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Potassium tris(3-(4-isopropylphenyl)-5-methyl-1H-pyrazol-1-yl)hydroborate has several applications in scientific research:

Mechanism of Action

The mechanism of action of potassium tris(3-(4-isopropylphenyl)-5-methyl-1H-pyrazol-1-yl)hydroborate involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets through its pyrazolyl groups, modulating their activity and leading to various biological effects. The hydroborate core plays a crucial role in stabilizing the compound and enhancing its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium tris(3-(4-isopropylphenyl)-5-methyl-1H-pyrazol-1-yl)hydroborate is unique due to the presence of the isopropyl group, which enhances its steric and electronic properties. This makes it more effective in certain catalytic and biological applications compared to its analogs .

Properties

Molecular Formula

C39H46BKN6

Molecular Weight

648.7 g/mol

IUPAC Name

potassium;tris[5-methyl-3-(4-propan-2-ylphenyl)pyrazol-1-yl]boranuide

InChI

InChI=1S/C39H46BN6.K/c1-25(2)31-10-16-34(17-11-31)37-22-28(7)44(41-37)40(45-29(8)23-38(42-45)35-18-12-32(13-19-35)26(3)4)46-30(9)24-39(43-46)36-20-14-33(15-21-36)27(5)6;/h10-27,40H,1-9H3;/q-1;+1

InChI Key

GNGUTYRCPSXFJS-UHFFFAOYSA-N

Canonical SMILES

[BH-](N1C(=CC(=N1)C2=CC=C(C=C2)C(C)C)C)(N3C(=CC(=N3)C4=CC=C(C=C4)C(C)C)C)N5C(=CC(=N5)C6=CC=C(C=C6)C(C)C)C.[K+]

Origin of Product

United States

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